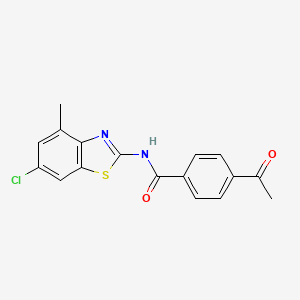

4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S/c1-9-7-13(18)8-14-15(9)19-17(23-14)20-16(22)12-5-3-11(4-6-12)10(2)21/h3-8H,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUCWANXYCSELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the 6-chloro and 4-methyl substituents, respectively.

Acetylation: The acetyl group is introduced at the 4-position of the benzamide core using acetyl chloride in the presence of a base such as pyridine.

Coupling Reaction: Finally, the benzothiazole derivative is coupled with the acetylated benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituent.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and its analogs:

Key Observations:

- Chloro vs. Methoxy Substitutions : Chloro groups (electron-withdrawing) at the 6-position of benzothiazole (Target, ) may enhance lipophilicity and DNA intercalation compared to methoxy groups (electron-donating, ), which could improve solubility but reduce target affinity .

- Acetyl vs. Sulfamoyl/Nitro Groups : The acetyl group (Target) may participate in hydrogen bonding with enzyme active sites, similar to sulfamoyl () or nitro () groups, but with distinct electronic effects. Sulfamoyl groups are bulkier and may hinder membrane permeability.

Antimicrobial Activity:

- BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide): Exhibited MIC values as low as 3.125 µg/mL against E. coli, attributed to DNA gyrase inhibition . The Target’s 6-chloro-4-methyl benzothiazole may offer superior activity due to increased lipophilicity and electron-withdrawing effects.

- N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide : Demonstrated moderate antimicrobial activity, highlighting the importance of chloro substitution .

Enzyme Inhibition:

- PCAF HAT Inhibitors: Benzamide analogs with 2-acylamino substituents (e.g., ) showed ~70% inhibition at 100 µM. The Target’s acetyl group may mimic this activity, though its position (4- vs. 2-) could alter binding efficiency .

Anticonvulsant Activity:

- Benzothiazole-semicarbazones : Compounds like 4g and 4p showed 100% protection in MES models . The Target’s acetyl group and chloro-methyl substitutions may offer similar neuroprotective effects, though this remains untested.

Biological Activity

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme interactions, cellular effects, and potential therapeutic applications.

Molecular Formula: CHClNOS

Molecular Weight: 250.72 g/mol

CAS Number: 1216542-11-8

The compound features a benzothiazole moiety with an acetyl group that enhances its reactivity and biological potential. The presence of chlorine and other substituents contributes to its pharmacological properties.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their biological activities, including:

- Antibacterial Activity: Inhibits key bacterial enzymes such as dihydroorotase and DNA gyrase.

- Anticonvulsant Properties: Exhibits potential in reducing seizure activity.

- Anti-cancer Effects: Investigated for their ability to inhibit tumor growth.

Enzyme Interaction Studies

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has been shown to interact with various enzymes:

| Enzyme | Mechanism of Action | Reference |

|---|---|---|

| Dihydroorotase | Inhibition leading to disruption of pyrimidine synthesis | |

| DNA Gyrase | Inhibition affecting DNA replication | |

| Peptide Deformylase | Disruption of protein synthesis |

These interactions highlight the compound's potential as a therapeutic agent against bacterial infections.

Cellular Effects

The compound's effects on cells are largely dependent on the biochemical pathways it influences. For instance:

- Antibacterial Activity: The inhibition of essential enzymes leads to cell death in bacterial strains.

- Neuroprotective Effects: Preliminary studies indicate potential protection against neurotoxicity in SH-SY5Y neuroblastoma cells when exposed to amyloid-beta (Aβ) peptides .

Case Studies and Research Findings

-

Anticonvulsant Activity:

A study evaluating a series of benzothiazole derivatives found that compounds similar to 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide demonstrated significant anticonvulsant activity without neurotoxicity . This suggests a favorable safety profile for future therapeutic applications. -

Antibacterial Efficacy:

Research has documented the antibacterial effects of benzothiazole derivatives against various pathogens, with specific emphasis on their ability to inhibit critical bacterial enzymes. The structure of 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide positions it as a promising candidate for further development in this area. -

Neuroprotective Studies:

In vitro studies have shown that this compound can protect neuronal cells from Aβ-induced toxicity, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

To understand the uniqueness of 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide, it is beneficial to compare it with structurally related compounds:

| Compound Name | Key Features |

|---|---|

| N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | Similar benzothiazole core; lacks acetyl group |

| N-(6-chloro-benzothiazol-2-yl)-N'-phenylurea | Exhibits distinct anti-cancer properties; highlights diversity in biological effects |

| N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide | Variation in chlorine placement affects reactivity and biological activity |

The unique acetyl group in 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide enhances its reactivity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.